

# Application Notes and Protocols for RAGE 229

## Administration in Chow

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### Compound of Interest

Compound Name: RAGE 229

Cat. No.: B12400417

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## Introduction

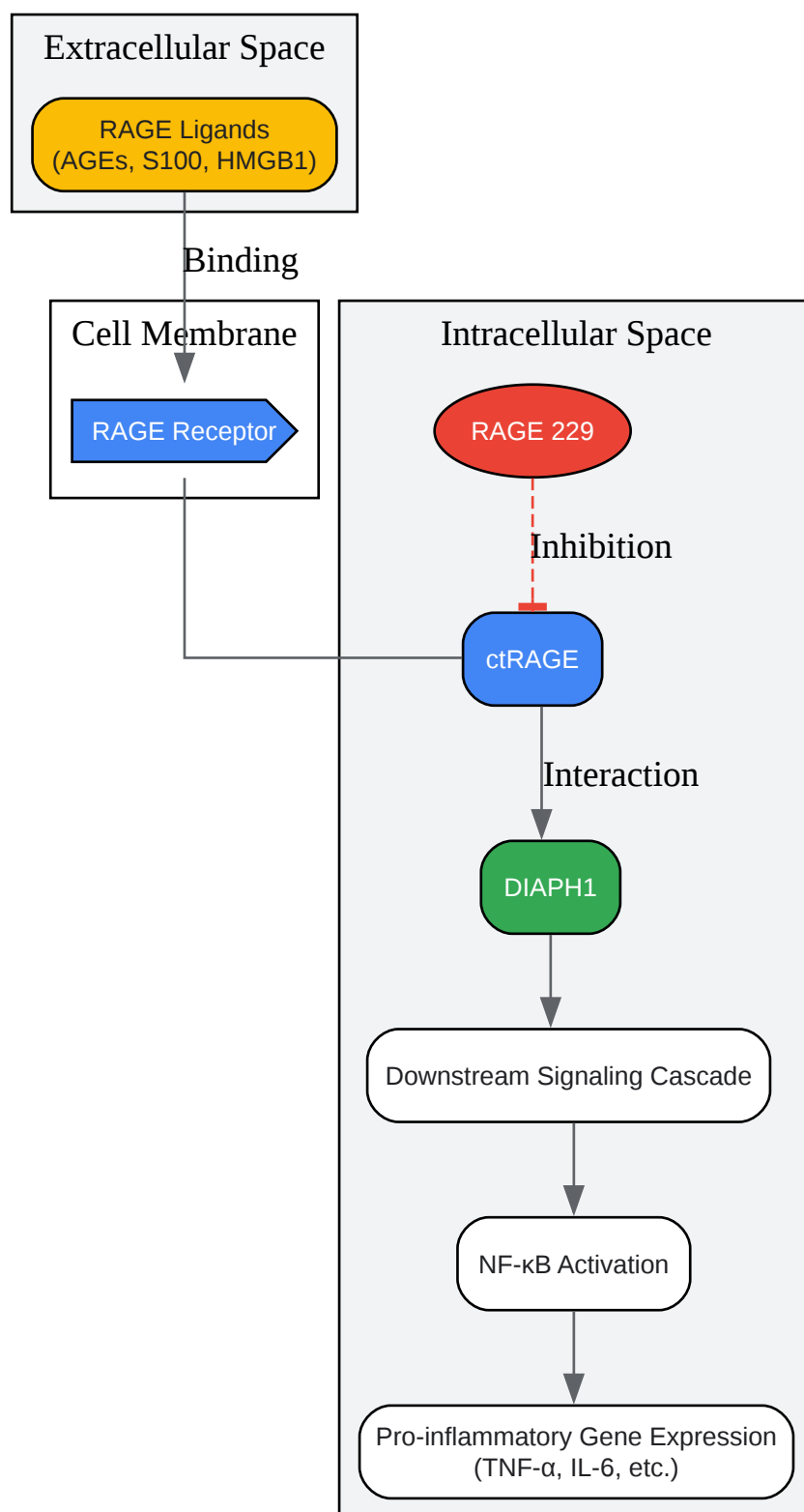
**RAGE 229** is a potent and orally active small-molecule inhibitor of the interaction between the cytoplasmic tail of the Receptor for Advanced Glycation End products (ctRAGE) and Diaphanous-1 (DIAPH1).[1][2] This interaction is a critical step in the RAGE signaling cascade, which is implicated in the pathogenesis of various inflammatory diseases, including diabetic complications.[3][4] By disrupting the ctRAGE-DIAPH1 complex, **RAGE 229** effectively attenuates downstream inflammatory signaling, offering a promising therapeutic strategy for mitigating tissue damage in chronic diseases like diabetes.[3][4][5][6] Preclinical studies in mouse models of diabetes have demonstrated that oral administration of **RAGE 229** can alleviate both short- and long-term complications without affecting blood glucose levels.[3][4][7] These application notes provide detailed protocols for the administration of **RAGE 229** in rodent chow for preclinical research.

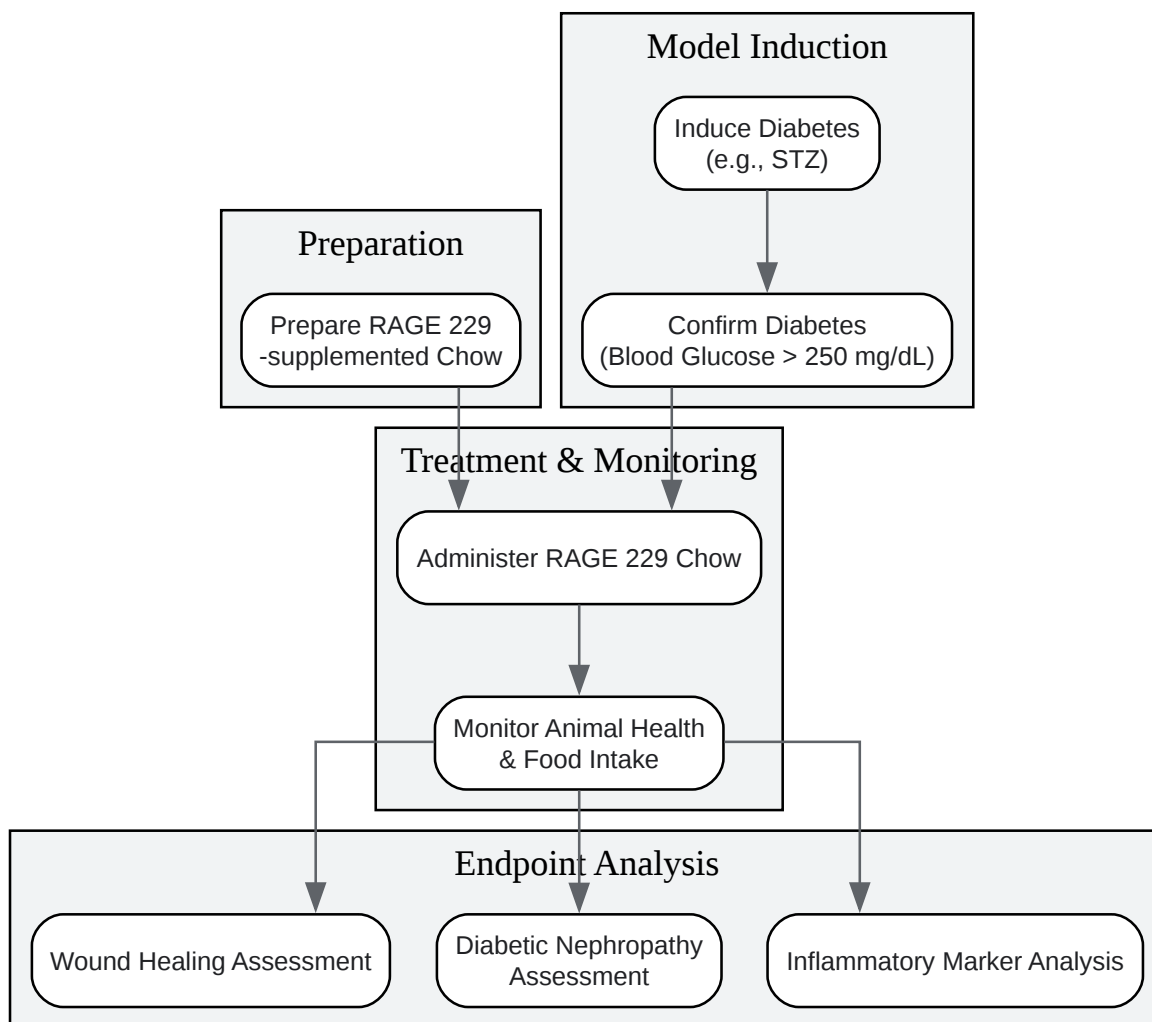
## Mechanism of Action

The Receptor for Advanced Glycation End products (RAGE) is a multiligand receptor of the immunoglobulin superfamily.[3][8] Upon binding of its ligands, such as Advanced Glycation End products (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1), RAGE undergoes a conformational change that facilitates the interaction of its cytoplasmic tail with the formin protein DIAPH1.[1][3][8] This interaction is essential for initiating intracellular signaling cascades that lead to the activation of transcription factors like NF-κB and subsequent

expression of pro-inflammatory cytokines and adhesion molecules.[8][9][10] **RAGE 229** acts as a direct antagonist of the ctRAGE-DIAPH1 interaction, thereby inhibiting the propagation of these inflammatory signals.[1][3]

## Signaling Pathway





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